1-Bromocyclobutane-1-carbonitrile (CAS 39994-98-4): Structural Dynamics, Synthetic Protocols, and Applications in Spirocyclic Drug Design
1-Bromocyclobutane-1-carbonitrile (CAS 39994-98-4): Structural Dynamics, Synthetic Protocols, and Applications in Spirocyclic Drug Design
Executive Summary & Strategic Importance
In modern medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the clinical success rates of active pharmaceutical ingredients (APIs). Increasing the fraction of sp³-hybridized carbons (Fsp³) enhances a drug's solubility, metabolic stability, and target specificity.
1-Bromocyclobutane-1-carbonitrile (CAS: 39994-98-4) has emerged as a highly versatile, bifunctional building block[1]. Characterized by its strained cyclobutane ring and geminal substitution of an electrophilic bromine atom and an electron-withdrawing cyano group, this molecule serves as an ideal precursor for synthesizing spirocyclic scaffolds, 1,5-disubstituted tetrazoles, and oxadiazoles[2],[3]. This whitepaper details its physicochemical profile, provides a self-validating synthetic protocol, and maps its divergent applications in API development.
Physicochemical Profiling & Structural Dynamics
The unique reactivity of 1-bromocyclobutane-1-carbonitrile is driven by the inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) combined with the extreme polarization at the C1 position. The strong electron-withdrawing nature of the nitrile group makes the adjacent carbon highly susceptible to nucleophilic attack, while the bromide acts as an excellent leaving group.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Bromocyclobutane-1-carbonitrile |
| CAS Number | 39994-98-4 |
| Molecular Formula | C5H6BrN |
| Molar Mass | 160.01 g/mol |
| SMILES String | N#CC1(Br)CCC1 |
| EC Number | 830-396-8 |
| Physical State | Liquid (at standard temperature and pressure) |
| Storage Conditions | Sealed in dry environment, 2–8 °C[4] |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 1-bromocyclobutane-1-carbonitrile is typically achieved via the α -bromination of cyclobutanecarbonitrile.
Causality of Experimental Design: The α -proton of cyclobutanecarbonitrile is weakly acidic. Lithium diisopropylamide (LDA) is selected as the base due to its high pKa (~36) and significant steric bulk. This ensures quantitative and irreversible deprotonation while preventing unwanted nucleophilic addition to the electrophilic nitrile carbon. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to prevent over-bromination and to provide a controlled, easily handled solid source of electrophilic bromine.
Caption: Synthetic pathway of 1-Bromocyclobutane-1-carbonitrile via alpha-lithiation and bromination.
Step-by-Step Experimental Workflow
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System Preparation & Moisture Validation:
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Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
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Add anhydrous THF (10 volumes).
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Self-Validation: Perform a Karl Fischer titration on the THF; proceed only if H₂O < 10 ppm to prevent premature hydrolysis of the LDA.
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Base Generation:
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Add diisopropylamine (1.1 equiv) and cool the system to -78 °C using a dry ice/acetone bath.
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Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.
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Enolization:
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Introduce cyclobutanecarbonitrile (1.0 equiv) dropwise over 15 minutes to manage the exothermic deprotonation.
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Stir at -78 °C for 1 hour.
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Self-Validation: Extract a 0.1 mL aliquot, quench in D₂O, and analyze via ¹H-NMR. The complete disappearance of the α -proton signal and >95% deuterium incorporation confirms the formation of the lithiated keteneimine intermediate.
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Electrophilic Bromination:
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Add a solution of recrystallized NBS (1.1 equiv) in anhydrous THF dropwise.
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Maintain the reaction at -78 °C for 2 hours, then allow the system to slowly warm to room temperature.
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Quench & Isolation:
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Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base.
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Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Self-Validation: Analyze the crude mixture via GC-MS. The presence of a molecular ion doublet at m/z 159 and 161 (in a 1:1 ratio) confirms the incorporation of a single bromine atom[5].
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Purification:
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Purify via vacuum distillation or silica gel flash chromatography to yield the pure product.
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Divergent Application Pathways in API Development
The geminal bifunctionality of 1-bromocyclobutane-1-carbonitrile makes it a privileged starting material for several advanced pharmacophores.
Caption: Divergent application pathways of 1-Bromocyclobutane-1-carbonitrile in API development.
Key Downstream Workflows:
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1,5-Disubstituted Tetrazoles: The nitrile group acts as a direct precursor for tetrazole synthesis via [3+2] cycloaddition with sodium azide under Lewis acid catalysis[2]. Tetrazoles are highly valued as bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability.
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Oxadiazoles: Reaction of the nitrile with hydroxylamine yields an amidoxime intermediate, which can be subsequently cyclized with an acid chloride to form 1,2,4-oxadiazoles[3]. These rings are frequent motifs in kinase inhibitors and CNS-active drugs.
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Spirocyclic Scaffolds: The bromine atom can be displaced by a primary amine via an Sₙ2 mechanism. Subsequent reduction of the nitrile to a primary amine or hydrolysis to a carboxylic acid facilitates intramolecular cyclization, yielding spiro-pyrrolidines or spiro-piperidines.
Handling, Stability, and Safety Protocols
As an α -bromo nitrile, 1-bromocyclobutane-1-carbonitrile is a potent alkylating agent and must be handled with rigorous safety protocols. According to GHS classifications:
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Flammability: Classified as a Flammable Liquid (Category 4, H227).
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Toxicity: Exhibits Acute Toxicity across oral, dermal, and inhalation routes (Categories 3 and 4; H301, H311, H331).
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Irritation: Causes skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319).
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Target Organ Toxicity: May cause drowsiness or dizziness (STOT SE 3, H336).
Laboratory Mandates: All manipulations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, face shield). The compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis of the nitrile or degradation of the bromide[4].
References
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NextSDS - 1-bromocyclobutane-1-carbonitrile — Chemical Substance Information. Available at: [Link]
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ChemBK - 39994-98-4 - Physico-chemical Properties. Available at: [Link]
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PubChemLite / Université du Luxembourg - 1-bromocyclobutane-1-carbonitrile (C5H6BrN). Available at:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1,5-disubstituted tetrazole synthesis - Product Catalog - AiFChem [aifchem.com]
- 3. Oxadiazole Synthesis - Product Catalog - AiFChem [aifchem.com]
- 4. 39994-98-4|1-Bromocyclobutane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-bromocyclobutane-1-carbonitrile (C5H6BrN) [pubchemlite.lcsb.uni.lu]
